2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluorophenoxy, pyridinyl, and pyrazolyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridinyl intermediate: This involves the reaction of 4-fluorophenol with 3-chloropyridine under basic conditions to form 6-(4-fluorophenoxy)pyridine.
Introduction of the pyrazolyl group: The intermediate is then reacted with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst to form the desired pyrazolyl derivative.
Acetamide formation: Finally, the compound is treated with chloroacetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
- **2-chloro-N-{[6-(4-methoxyphenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
Uniqueness
2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chloro and fluorophenoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H18ClFN4O2 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
2-chloro-N-[[6-(4-fluorophenoxy)pyridin-3-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C19H18ClFN4O2/c1-24-11-15(10-23-24)13-25(19(26)8-20)12-14-2-7-18(22-9-14)27-17-5-3-16(21)4-6-17/h2-7,9-11H,8,12-13H2,1H3 |
InChI Key |
FKXFMBXCMVRZIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN(CC2=CN=C(C=C2)OC3=CC=C(C=C3)F)C(=O)CCl |
Origin of Product |
United States |
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